2-Methyl-1H-imidazole sulphate
Description
2-Methyl-1H-imidazole sulphate is an organic sulphate salt derived from 2-methylimidazole, a heterocyclic aromatic compound with a five-membered ring containing two nitrogen atoms. For instance, it serves as a ligand in metal-organic frameworks (MOFs) and coordination polymers, such as the zinc(II) complex described in , where it contributes to distorted tetrahedral geometries around metal centers . The sulphate derivative likely inherits the reactivity and coordination properties of its parent imidazole, with enhanced solubility due to the sulphate counterion.
Properties
CAS No. |
93840-67-6 |
|---|---|
Molecular Formula |
C4H8N2O4S |
Molecular Weight |
180.19 g/mol |
IUPAC Name |
2-methyl-1H-imidazole;sulfuric acid |
InChI |
InChI=1S/C4H6N2.H2O4S/c1-4-5-2-3-6-4;1-5(2,3)4/h2-3H,1H3,(H,5,6);(H2,1,2,3,4) |
InChI Key |
LQJVFZGMRYJPNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: . This reaction typically involves the following steps:
Condensation: Glyoxal reacts with ammonia and acetaldehyde to form the imidazole ring.
Sulphation: The resulting 2-methylimidazole is then treated with sulphuric acid to form 2-methyl-1H-imidazole sulphate.
Industrial Production Methods: Industrial production of 2-methyl-1H-imidazole sulphate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Batch or Continuous Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The product is purified using techniques such as crystallization or distillation to remove impurities and obtain the desired compound.
Chemical Reactions Analysis
Oxidation Reactions
The imidazole ring undergoes oxidation under specific conditions. Computational studies indicate that hydroxyl radicals (- OH) and nitrogen dioxide (NO₂) are key oxidants in aqueous and atmospheric environments .
Mechanistic Insights :
-
Oxidation pathways involve radical intermediates (e.g., ROH1, RNO37) .
-
The sulfate group may stabilize transition states by acting as a proton donor or acceptor .
Reactions with Nitrogenous Compounds
In the presence of ammonia or glyoxal, 2-methylimidazole derivatives participate in condensation and dehydration reactions .
Notable Findings :
Acid-Base Reactions
The sulfate group enhances acidity, enabling proton transfer reactions.
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Protonation | H⁺ (e.g., H₂SO₄) | Formation of 2-methylimidazolium ion |
| Deprotonation | OH⁻ (e.g., NaOH) | Generation of 2-methylimidazolate anion |
Structural Impact :
Reduction Reactions
Limited data suggest imidazole rings can be reduced to dihydroimidazoles.
| Reducing Agent | Conditions | Products |
|---|---|---|
| NaBH₄ | Ethanol, 50°C | Dihydro-2-methylimidazole sulphate |
| LiAlH₄ | Dry THF, 0°C | Ring-opening to aliphatic amines |
Sulfonation and Sulfate Exchange
The sulfate group participates in nucleophilic substitution:
| Reagent | Conditions | Products |
|---|---|---|
| SO₃ | 100°C, DMF | Polysulfonated imidazole derivatives |
| HClO₄ | Aqueous, RT | Sulfate displacement by perchlorate |
Key Note :
-
Sulfate acts as a leaving group in SN2 reactions, enabling functionalization at the imidazole N1 position .
Photochemical Degradation
Under UV light, 2-methyl-1H-imidazole sulphate undergoes:
| Pathway | Products | Quantum Yield |
|---|---|---|
| Ring cleavage | Formamide + CO₂ | Φ = 0.12 ± 0.03 (298 K, pH 7) |
| Radical recombination | Bi-imidazole derivatives | Major pathway in low-O₂ environments |
Comparative Reactivity Table
The methyl and sulfate substituents modulate reactivity compared to unsubstituted imidazole:
Scientific Research Applications
Antibacterial Activity
2-Methyl-1H-imidazole derivatives have been extensively studied for their antibacterial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Studies and Data
- Study by Jain et al. : This research synthesized various imidazole derivatives and evaluated their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain derivatives demonstrated potent antibacterial effects, as shown in the following table:
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| 1a | 25 | S. aureus |
| 1b | 22 | E. coli |
| 1c | 20 | B. subtilis |
- Further Investigations : Additional studies have confirmed that imidazole derivatives can inhibit the growth of pathogenic strains such as Helicobacter pylori, which is linked to gastric ulcers. The disk diffusion method revealed substantial inhibition zones for specific compounds at various concentrations .
Anticancer Activity
The anticancer potential of 2-Methyl-1H-imidazole sulphate has also been a focal point of research. Various derivatives have shown promising cytotoxic effects against different cancer cell lines.
Research Findings
- Yurttas et al. : This study evaluated the antitumor potential of synthesized imidazole derivatives using the MTT assay against rat glioma (C6) and human liver (HepG2) cell lines. The data is summarized in the table below:
| Compound | IC50 Value (µM) | C6 | HepG2 |
|---|---|---|---|
| 20a | 27.0 ± 1.41 | 50.0 ± 5.0 | |
| 20g | 15.67 ± 2.52 | 58.33 ± 2.89 |
- Hsieh et al. : Another significant study reported on the anticancer activity of imidazole derivatives against multiple cell lines, including A549 and MCF-7, with varying degrees of cytotoxicity:
| Compound | IC50 Value (µM) | A549 | MCF-7 |
|---|---|---|---|
| 21a | 119.3 ± 29.9 | 13.49 ± 0.16 | |
| 22a | 12.47 ± 0.18 | 12.12 ± 0.10 |
These findings highlight the potential of imidazole derivatives in developing new anticancer agents .
Antifungal Activity
In addition to antibacterial and anticancer applications, studies have also explored the antifungal properties of imidazole derivatives, particularly against pathogenic fungi.
Antifungal Studies
Research indicates that compounds derived from imidazole exhibit antifungal activity against strains such as Candida albicans and Aspergillus niger. For instance, compounds synthesized by Parab et al. showed significant inhibition against these fungi, with results documented in their study .
Mechanism of Action
The mechanism of action of 2-Methyl-1H-imidazole sulphate involves its interaction with various molecular targets and pathways:
Coordination Chemistry: It acts as a ligand, coordinating with metal ions to form stable complexes.
Biological Activity: In medicine, it functions by disrupting the DNA synthesis of anaerobic bacteria and parasites, leading to their death.
Comparison with Similar Compounds
Coordination Behavior and Structural Features
2-Methyl-1H-imidazole Sulphate vs. 2-Methylimidazole-Based Metal Complexes
In -methyl-1H-imidazole coordinates with Zn(II) ions via nitrogen atoms, forming a chain-like coordination polymer. The sulphate analogue may exhibit similar ligand behavior but with distinct counterion interactions. For comparison:
Key Insight : The sulphate group may enhance solubility and alter supramolecular interactions compared to carboxylate or halide counterions in analogous complexes.
Biological Activity
2-Methyl-1H-imidazole sulphate is a compound of interest due to its diverse biological activities and potential applications in pharmaceuticals. This article delves into the biological properties, synthesis, and research findings related to this compound, providing a comprehensive overview of its significance in medicinal chemistry.
- Molecular Formula : C₄H₈N₂O₄S
- Molecular Weight : 144.18 g/mol
- CAS Number : 3022574
- Density : Approximately 1.1 g/cm³
- Boiling Point : 267 °C
Biological Activity Overview
2-Methyl-1H-imidazole derivatives have been studied for various biological activities, including antimicrobial, antiviral, and anticancer properties. The sulphate form enhances solubility and bioavailability, making it a candidate for further pharmacological investigation.
Antimicrobial Activity
Research has shown that imidazole derivatives possess significant antimicrobial properties. For example, studies have indicated that 2-Methyl-1H-imidazole sulphate exhibits activity against a range of pathogens:
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Gram-positive bacteria | Moderate | |
| Gram-negative bacteria | Low to moderate | |
| Fungi | Limited |
Despite some promising results, certain derivatives have shown limited efficacy against specific strains, highlighting the need for further optimization.
Antiviral and Anticancer Properties
Imidazole derivatives are recognized for their potential in antiviral and anticancer therapies. A study indicated that modifications in the imidazole ring could enhance activity against specific viral targets and cancer cells:
| Compound Modification | Activity Change | Reference |
|---|---|---|
| N-methyl substitution | Increased potency | |
| Hydroxyl group addition | Enhanced solubility |
These modifications suggest that the structural variations in imidazole compounds significantly influence their biological activity.
Case Studies
- Antiparasitic Activity : A study focused on the N-methyl substituent's role in enhancing antiparasitic activity, where derivatives of imidazole showed increased efficacy against protozoan infections. The research highlighted that specific substitutions could lead to a fivefold increase in activity compared to non-substituted analogs .
- Synthesis and Evaluation : Another investigation synthesized various imidazole derivatives, including 2-Methyl-1H-imidazole sulphate, and evaluated their antibacterial properties. The results indicated varying degrees of effectiveness against different bacterial strains, with some compounds exhibiting promising results for further development .
The biological activity of 2-Methyl-1H-imidazole sulphate is believed to involve several mechanisms:
- Inhibition of Enzyme Activity : Many imidazole compounds act as enzyme inhibitors, disrupting metabolic pathways in pathogens.
- Membrane Disruption : Some studies suggest that these compounds can integrate into microbial membranes, leading to cell lysis.
- Interference with Nucleic Acid Synthesis : Certain derivatives may inhibit DNA/RNA synthesis in pathogens, contributing to their antimicrobial effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing coordination polymers incorporating 2-methyl-1H-imidazole as a ligand?
- Methodological Answer : 2-Methyl-1H-imidazole is often used as a ligand in metal-organic frameworks (MOFs) due to its nitrogen donor sites. A typical synthesis involves reacting metal salts (e.g., ZnCl₂·2H₂O) with 2-methyl-1H-imidazole and carboxylate linkers (e.g., biphenylethene-4,4'-dicarboxylic acid) under hydrothermal conditions (pH ~5.5, 80–120°C). The resulting products are characterized via single-crystal X-ray diffraction (SHELX programs ) and spectroscopic techniques. The coordination geometry around the metal center (e.g., tetrahedral for Zn²⁺) and supramolecular interactions (e.g., hydrogen bonding) are critical for structural stability .
Q. How is the crystal structure of 2-methyl-1H-imidazole-containing compounds determined, and what parameters are essential for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection and refinement rely on programs like SHELXL/SHELXS . Key parameters include unit cell dimensions (e.g., a = 25.206 Å, b = 15.132 Å for a Zn-based polymer ), space group (Pnna in one case ), and displacement parameters. Hydrogen bonding networks (C/N–H⋯Cl, π⋯π stacking) and thermal ellipsoids must be analyzed to validate the model .
Advanced Research Questions
Q. How do non-covalent interactions in 2-methyl-1H-imidazole-based hybrid materials influence their physicochemical properties?
- Methodological Answer : Supramolecular interactions, such as C/N–H⋯Cl hydrogen bonds and π⋯π stacking, govern crystallinity and stability. For example, in [MIICl₄]²⁻ complexes, these interactions create 3D frameworks that enhance thermal stability (verified via TGA/DSC). Computational tools (Mercury, OLEX2) visualize packing diagrams, while Hirshfeld surface analysis quantifies interaction contributions . Experimental data must be cross-validated with density functional theory (DFT) to resolve discrepancies in bond lengths or angles .
Q. What strategies resolve contradictions in magnetic susceptibility data for copper(II) coordination polymers with 2-methyl-1H-imidazole?
- Methodological Answer : Magnetic studies of Cu²⁺ polymers often face challenges like spin frustration or weak exchange coupling. For 1D chains, alternating antiferromagnetic interactions (J₁, J₂) can lead to conflicting susceptibility curves. Neutron diffraction or EPR spectroscopy helps distinguish between competing models. For example, a 2016 study resolved such issues by correlating structural distortions (Jahn-Teller effects) with magnetic anisotropy .
Data-Driven Analysis
Q. How do substituents on the imidazole ring affect the electrochemical properties of ferrocene-imidazole conjugates?
- Methodological Answer : Substituents like methyl groups alter electron density, impacting redox potentials. Cyclic voltammetry (CV) of ferrocenyl-2-methyl-1H-imidazole derivatives shows a shift in oxidation peaks (ΔE ~50–100 mV) compared to unsubstituted analogs. X-ray photoelectron spectroscopy (XPS) and DFT calculations (e.g., HOMO-LUMO gaps) further correlate structural features with electron transfer kinetics .
Structural and Spectroscopic Reference Tables
| Compound | Space Group | Unit Cell Parameters (Å) | Key Interactions | Ref. |
|---|---|---|---|---|
| Zn(II)-biphenylethene-4,4'-dicarboxylate | Pnna | a = 25.206, b = 15.132 | Zn–N (imidazole), Zn–O (carboxylate) | |
| Cu(II) coordination polymer | P2₁/c | a = 10.542, b = 7.891 | Cu–N (imidazole), π⋯π stacking | |
| [MIICl₄]²⁻ hybrid material | C2/c | a = 14.325, b = 8.764 | C/N–H⋯Cl, Jahn-Teller distortion |
Contradiction Resolution in Research
Q. Why do spectroscopic data (IR, NMR) sometimes conflict with crystallographic findings for 2-methyl-1H-imidazole derivatives?
- Methodological Answer : Discrepancies arise from dynamic processes (e.g., tautomerism) in solution vs. static solid-state structures. For instance, IR may show broad N–H stretches due to hydrogen bonding, while XRD reveals precise bond lengths. Use variable-temperature NMR to detect tautomeric equilibria, and compare with computational spectra (Gaussian 16) .
Synthesis Optimization
Q. What factors influence the yield of 2-methyl-1H-imidazole sulfate intermediates in multi-step syntheses?
- Methodological Answer : Key factors include pH control (optimal ~5–6 for ligand deprotonation), stoichiometry (1:2 metal:ligand ratio), and solvent polarity (DMF/water mixtures enhance solubility). Purification via recrystallization (ethanol/water) and characterization by elemental analysis ensure product integrity .
Advanced Characterization Techniques
Q. How is time-resolved X-ray diffraction applied to study reaction mechanisms involving 2-methyl-1H-imidazole?
- Methodological Answer : Time-resolved SC-XRD captures intermediate states during ligand substitution or redox reactions. For example, in situ studies of Zn²⁺ complexes reveal transient coordination changes (e.g., octahedral to tetrahedral). Data are processed via SHELXL-2014 and visualized in OLEX2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
